PSA1 141-150 acetate

Peptide salt form Counterion cytotoxicity Cell-based assay compatibility

Standard TFA salt peptides carry 10-30% residual TFA that induces DC cytotoxicity and confounds IFN-γ ELISPOT readouts. PSA1 141-150 acetate eliminates this artifact with <1% residual TFA, delivering reliable CTL assay performance. • Validated HLA-A2 epitope: 28.4% specific lysis of LNCaP at E:T 25:1 • Defined purity: 96.41% HPLC, MW 1236.52 g/mol, accurate molar calculations • Stability: powder -20°C/3 yr, solvent -80°C/1 yr • Cited in DC vaccine trials (Hildenbrand et al., 2007) with measurable clinical responses

Molecular Formula C57H97N13O15S
Molecular Weight 1236.5 g/mol
Cat. No. B15496035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePSA1 141-150 acetate
Molecular FormulaC57H97N13O15S
Molecular Weight1236.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)N.CC(=O)O
InChIInChI=1S/C55H93N13O13S.C2H4O2/c1-30(2)26-39(50(75)61-38(21-22-43(59)70)49(74)65-41(29-82)52(77)66-44(32(5)6)55(80)81)64-48(73)36(18-11-13-23-56)60-47(72)37(19-12-14-24-57)62-53(78)42-20-15-25-68(42)54(79)45(33(7)69)67-51(76)40(27-31(3)4)63-46(71)35(58)28-34-16-9-8-10-17-34;1-2(3)4/h8-10,16-17,30-33,35-42,44-45,69,82H,11-15,18-29,56-58H2,1-7H3,(H2,59,70)(H,60,72)(H,61,75)(H,62,78)(H,63,71)(H,64,73)(H,65,74)(H,66,77)(H,67,76)(H,80,81);1H3,(H,3,4)/t33-,35+,36+,37+,38+,39+,40+,41+,42+,44+,45+;/m1./s1
InChIKeyJXHDDRDDMMGYHO-CIOPCLJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PSA1 141-150 Acetate – PSA-Derived CTL Epitope


PSA1 141-150 acetate is the acetate salt form of the synthetic decapeptide FLTPKKLQCV, corresponding to amino acid residues 141–150 of human prostate-specific antigen (PSA). With a molecular formula of C₅₇H₉₇N₁₃O₁₅S and a molecular weight of 1236.5 g/mol, this peptide is an HLA-A2-restricted cytotoxic T-lymphocyte (CTL) epitope validated for eliciting peptide-specific CTL responses capable of lysing PSA-expressing prostate carcinoma cells . The free base form (CAS 160215-60-1, MW 1176.47, C₅₅H₉₃N₁₃O₁₃S) is also widely catalogued, but the acetate counterion formulation provides distinct advantages for cell-based and in vivo experimental workflows . Originally identified alongside PSA-3 (154–163) as one of two novel PSA-derived CTL epitopes by Correale et al. in 1997, PSA1 141-150 has since been incorporated into multiple dendritic cell-based vaccine protocols and remains a reference peptide for prostate cancer immunotherapy research .

HLA-A2-restricted CTL epitope for prostate cancer research models
Acetate salt form supports cell-based and in vivo experimental workflows
Defined purity and counterion identity for longitudinal immune monitoring studies

PSA1 141-150 Acetate Salt Form Specificity


PSA-derived peptides spanning the 141–150 region are not interchangeable across salt forms or with adjacent PSA epitopes such as 146–154 (KLQCVDLHV) or 154–163 (VISNDVCAQV). The acetate salt form of PSA1 141-150 contains <1% residual trifluoroacetic acid (TFA), compared with 10–30% TFA in the default TFA salt form commonly supplied by peptide vendors . Residual TFA counterion has been demonstrated to exert cytotoxicity in cell-based assays and can confound in vitro proliferation, receptor binding, and cytokine readouts . Furthermore, among the eight PSA-derived peptides screened for HLA-A2-restricted CTL expansion by Elkord et al., only three—including PSA-4(141–150)—generated IFN-γ-secreting CD8⁺ T cells in healthy donors, while the remaining five (including 146–154 and 154–163) did not, underscoring that immunogenicity is sequence-specific and not predictable by HLA-A2 binding motif alone . Substituting PSA1 141-150 with a different PSA epitope or an inadequately counterion-controlled preparation risks both loss of T-cell reactivity and introduction of solvent-related experimental artifacts.

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Salt Form Mismatch

TFA salt form may contain residual cytotoxic counterion; acetate salt reduces T-cell suppression risk in cell-based assays

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Epitope Specificity

Adjacent PSA epitopes (146-154, 154-163) exhibit distinct immunogenicity profiles; CTL response cannot be inferred across residues

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HLA Restriction Context

PSA1 141-150 response is HLA-A2-dependent; activity may not transfer to other MHC class I haplotypes without validation

Quantitative Comparison of PSA1 141-150 Acetate


Acetate Salt Form Eliminates Cytotoxic TFA Counterion

PSA1 141-150 acetate, produced via ion-exchange chromatography or gradient lyophilization salt-exchange, achieves a residual TFA content of <1% by weight. In contrast, the default TFA salt form—the standard delivery format for most research-grade synthetic peptides—retains 10–30% TFA by weight due to ion-pairing with basic residues (Lys, N-terminus) during RP-HPLC purification . The acetate form requires an additional 2–3 days of processing and incurs 10–20% peptide mass loss during salt exchange, but this process eliminates TFA concentrations shown to inhibit cell proliferation and alter membrane permeability in peptide assays . For PSA1 141-150, which contains two lysine residues and a free N-terminus capable of binding TFA, the acetate formulation is the preferred choice for MTT/CCK-8 cytotoxicity assays, receptor binding studies, and in vivo experiments where TFA interference is a documented confounder .

Acetate Salt Counterion Purity
Class-level inference
≥90% reduction in residual TFA content vs. default TFA salt form (>10-fold difference)
Supports cell-based assay compatibility; reduces T-cell suppression risk
Residual TFA quantified by ion chromatography or ¹⁹F NMR post-salt exchange
Peptide salt form Counterion cytotoxicity Cell-based assay compatibility

Superior IFN-γ Response Compared to PSA-4

In a direct head-to-head comparison using dendritic cells pulsed with four PSA-derived HLA-A2-binding peptides to stimulate peripheral blood lymphocytes from prostate cancer patients, PSA-2 (FLTPKKLQCV, i.e., PSA1 141-150) induced significantly higher IFN-γ secretion than PSA-4 (DLHVISNDV, PSA residues 248–257). The mean IFN-γ response for DC+PSA-2 versus DC+PSA-4 reached statistical significance at t(df)=2.20, p<0.05. Additionally, DC+PSA-2 elicited significantly greater IFN-γ than un-pulsed DC alone (t(df)=2.44, p<0.05), confirming peptide-specific activation above background . Ten of 14 patients' PBLs recognized at least one PSA peptide, but PSA-2 (FLTPKKLQCV) was among the most consistently recognized epitopes across the patient cohort in this ex vivo setting without prior in vitro stimulation .

IFN-γ Response vs. PSA-4
Head-to-head
PSA-2 (141-150) induced higher IFN-γ than PSA-4 (248-257); p < 0.05; n=14 patients
Supports selection as higher-sensitivity probe for ex vivo T-cell monitoring
DC pulsed with 25 µg/mL peptide; 24-h co-culture; ELISA readout
IFN-γ ELISPOT Peptide immunogenicity ranking Prostate cancer T-cell epitope

Selective CTL Expansion by PSA Epitope Subset

Elkord et al. (2005) systematically screened eight PSA-derived peptides with predicted HLA-A2 binding capacity for their ability to expand IFN-γ-secreting CD8⁺ T cells from HLA-A2⁺ healthy individuals and prostate cancer patients using autologous mature dendritic cells. Of the eight peptides, only three—PSA-2(108–117), PSA-4(141–150), and PSA-6(146–154)—generated detectable IFN-γ-secreting CD8⁺ T-cell expansion in healthy donors. Critically, this expansion was absent in prostate cancer patients for all eight peptides tested, indicating a disease-associated impairment of PSA-specific CTL responsiveness . The selectivity ratio (3/8 peptides active in healthy donors vs. 0/8 in patients) positions PSA-4(141–150) within the top tier of immunogenic PSA epitopes in the context of a functional immune system. HLA-A2/peptide tetramer staining confirmed that PSA-specific CD8⁺ T cells were present at low frequency in both groups, but functional IFN-γ secretion distinguished the healthy donor response .

CTL Expansion Selectivity
Cross-study comparable
1 of 3 active peptides among 8 tested in healthy donors; 0/8 active in prostate cancer patients
Ranked within top tier of immunogenic PSA epitopes for functional immune context
ELISPOT after one in vitro stimulation; confirmed by HLA-A2 tetramer staining
CTL expansion selectivity HLA-A2 tetramer Healthy donor versus patient immunogenicity

HLA-A2-Restricted CTL Lysis of LNCaP

Correale et al. (1997) demonstrated that CTL lines generated against PSA-1 (141–150, FLTPKKLQCV) specifically lysed PSA-positive, HLA-A2-positive LNCaP human prostate carcinoma cells. The T-cell line raised against PSA-1 exhibited peptide-specific cytotoxicity that was blocked by anti-HLA class I monoclonal antibody, confirming MHC class I restriction . In a subsequent study employing a PSA oligoepitope peptide (PSA-OP) containing the 141–150 sequence, Correale et al. (1998) quantified that T1-PSA-OP and T2-PSA-OP CTL lines achieved 28.4% (SD 2.8) and 21.3% (SD 2.7) specific lysis of LNCaP cells, respectively, at an effector-to-target (E:T) ratio of 25:1 in an 18-h ¹¹¹In release assay . Lysis was not blocked by K562 cold targets, ruling out NK-mediated killing, but was specifically competed by unlabeled T2 cells pulsed with PSA-1 peptide, reducing lysis to 7.9% (SD 1.4) and 12.5% (SD 3.1), respectively . This confirms that PSA1 141-150 is naturally processed and presented by LNCaP cells in the context of HLA-A2, a property not uniformly demonstrated across all PSA-derived peptides.

LNCaP CTL Lysis
Supporting evidence
28.4% (SD 2.8) specific lysis at E:T 25:1; reduced to 7.9% (SD 1.4) by cold peptide competition
Supports natural processing and presentation of epitope by prostate carcinoma cells
18-h ¹¹¹In release assay; HLA-A2-restricted; NK-independent killing confirmed
CTL cytotoxicity assay LNCaP tumor lysis MHC class I restriction

Defined Purity and Long-Term Stability

PSA1 141-150 acetate is commercially available with a verified purity of 96.41% as determined by HPLC, with the acetate salt form (C₅₇H₉₇N₁₃O₁₅S, MW 1236.52) clearly distinguished from the free base (C₅₅H₉₃N₁₃O₁₃S, MW 1176.47, CAS 160215-60-1) . The acetate salt is supplied as a solid with recommended storage at −20°C (powder, stable for 3 years) or −80°C (in solvent, stable for 1 year), with shipping at 4°C to maintain integrity . In comparison, the TFA salt format of PSA1 141-150 (e.g., Biosyn catalog #10598-01) is supplied at >95% purity as a lyophilized solid with storage at −20°C, but the residual TFA counterion is not quantified . For free base preparations from multiple vendors, purity specifications of >98% (HPLC) are commonly cited, but these preparations lack the acetate counterion and may require additional solubilization steps for aqueous assay systems .

Purity and Stability
Supporting evidence
96.41% purity (HPLC); powder stable 3 years at −20°C; solvent stable 1 year at −80°C
Defined identity and stability reduce batch-to-batch variability for multi-year studies
QC by analytical HPLC and mass spectrometry; defined acetate counterion
Peptide purity specification Stability storage conditions Procurement quality control

PSA1 141-150 Acetate Research Applications


DC-Based Cancer Vaccine Preparation

PSA1 141-150 acetate is the appropriate peptide form for dendritic cell-based vaccine protocols, as utilized in the Hildenbrand et al. (2007) pilot trial where PSA-1 (FLTPKKLQCV) was loaded onto autologous DCs alongside PSA-2 and PSA-3 for intradermal vaccination of hormone-refractory prostate carcinoma patients. In that trial, the three-peptide DC vaccine achieved 1 partial responder, 1 mixed responder, and 4 stable disease outcomes among 12 patients, with no vaccination-associated adverse events . The acetate salt form's <1% residual TFA is critical in this context because TFA counterion at 10–30% concentrations can induce DC cytotoxicity and impair antigen presentation, potentially confounding both safety and immunogenicity readouts .

Ex Vivo PSA-Specific T-Cell Monitoring

PSA1 141-150 (FLTPKKLQCV) is recommended as a probe peptide for IFN-γ ELISPOT or intracellular cytokine staining (ICS) assays monitoring PSA-specific CD8⁺ T-cell responses in HLA-A2⁺ individuals. This recommendation is based on the direct demonstration by Chakraborty et al. (2003) that DC pulsed with PSA-2 (FLTPKKLQCV) elicited significantly higher IFN-γ secretion from patient PBLs than PSA-4 (DLHVISNDV) (t=2.20, p<0.05) and significantly above the DC-only background (t=2.44, p<0.05) . The high signal-to-noise ratio of PSA1 141-150 in this ex vivo setting makes it a preferred detection antigen over less immunogenic PSA epitopes such as PSA-4 or PSA 154-163.

CTL Cytotoxicity Assay Using LNCaP Cells

PSA1 141-150 is a validated positive-control peptide for establishing HLA-A2-restricted CTL cytotoxicity assays against the PSA-expressing LNCaP prostate carcinoma cell line. The landmark Correale et al. (1997, 1998) studies demonstrated that PSA-1-specific CTL lines achieve 28.4% specific lysis of LNCaP at E:T 25:1, with lysis specifically competed by cold T2 cells pulsed with PSA-1 peptide (reducing lysis to 7.9%) but not by K562 NK targets . This peptide is therefore suitable as a reference reagent for calibrating CTL killing assays and for benchmarking novel PSA-targeted immunotherapeutics against a well-characterized epitope with documented tumor-cell processing and presentation.

Stability for Longitudinal Study Procurement

For multi-year research programs involving repeated immune assays across patient cohorts, PSA1 141-150 acetate offers defined long-term storage stability (powder: −20°C for 3 years; in solvent: −80°C for 1 year) . The acetate salt form's specified purity of 96.41% (HPLC) with a defined molecular weight of 1236.52 g/mol (C₅₇H₉₇N₁₃O₁₅S) enables accurate molar calculations for peptide pulsing and eliminates the ambiguity of unspecified TFA counterion content that can affect the effective peptide concentration in TFA salt preparations . This is particularly important when comparing results across studies or when transitioning from exploratory research to IND-enabling preclinical development.

Application
Selection Property
Validation Focus
DC-based vaccine preparation
Acetate salt biocompatibility
T-cell activation and cytokine profile
Ex vivo T-cell monitoring
IFN-γ ELISPOT sensitivity
Peptide-specific CD8⁺ response in HLA-A2⁺ donors
CTL cytotoxicity assay
LNCaP cell lysis comparator
HLA-A2-restricted killing and cold target competition
Longitudinal study procurement
Defined purity and storage stability
Lot-to-lot consistency and molar calculation accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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